Deprotection Orthogonality: Cbz vs. Boc in Solution-Phase Peptide Synthesis
The benzyloxycarbonyl (Cbz) group on 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid provides a distinct deprotection profile compared to the more common tert-butoxycarbonyl (Boc) group found on analogs like 4-Boc-morpholine-2-carboxylic acid. While Boc groups are typically removed under acidic conditions (e.g., TFA), Cbz is orthogonal to these and is instead cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) . This allows for the selective removal of the Cbz group in the presence of acid-labile protecting groups, a crucial requirement for multi-step syntheses of complex peptides [1]. This compound is therefore prioritized when an acid-stable protecting group is required for the morpholine nitrogen.
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Cbz (benzyloxycarbonyl) - stable to acids (e.g., TFA), removed by hydrogenolysis (H₂/Pd-C). |
| Comparator Or Baseline | Boc (tert-butoxycarbonyl) - removed by acid (e.g., TFA), stable to hydrogenolysis. |
| Quantified Difference | Mutually exclusive (orthogonal) deprotection mechanisms. |
| Conditions | Standard protecting group chemistry in peptide synthesis. Cbz group stability to TFA is a well-established class-level property . |
Why This Matters
Enables complex, multi-step synthetic routes by allowing for selective deprotection in the presence of acid-labile groups, a capability not offered by Boc-protected analogs.
- [1] Fiveable. Protecting groups | Organic Chemistry II Class Notes. Fiveable. Updated August 22, 2025. View Source
